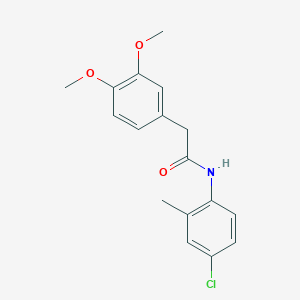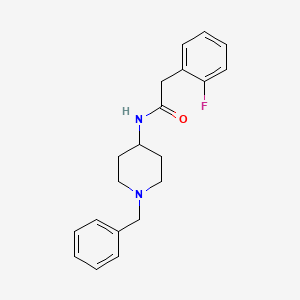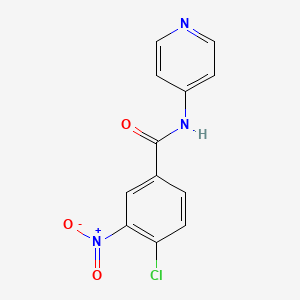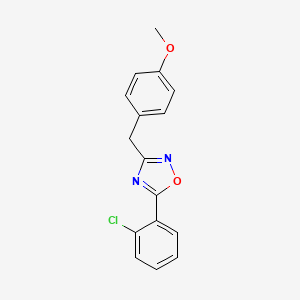![molecular formula C16H16N2O4 B5763344 1,1'-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5763344.png)
1,1'-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3,4-diyl]diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DPPH is a stable free radical that has been widely used as a tool to evaluate the antioxidant capacity of compounds. It has a deep purple color in its radical form, which changes to yellow upon reduction. DPPH is a versatile compound that has been used in various fields, including food science, pharmaceuticals, and environmental science.
Mécanisme D'action
DPPH acts as a hydrogen donor and accepts an electron from an antioxidant compound, resulting in the reduction of DPPH to its yellow form. The reduction of DPPH indicates the antioxidant capacity of the tested compound.
Biochemical and physiological effects:
DPPH has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-cancer, and neuroprotective properties. DPPH has also been shown to protect against oxidative stress and reduce the risk of chronic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DPPH is a stable and reliable compound that is easy to use in lab experiments. It has a wide range of applications and can be used to evaluate the antioxidant capacity of various compounds. However, DPPH has some limitations, including its inability to mimic the complex antioxidant system in vivo.
Orientations Futures
There are numerous future directions for DPPH research. One area of interest is the development of new DPPH analogs with improved antioxidant properties. Another area of focus is the use of DPPH in the development of new drugs and nutraceuticals. Additionally, there is a need for further research to understand the mechanism of action of DPPH and its potential applications in the prevention and treatment of chronic diseases.
In conclusion, DPPH is a versatile compound that has gained significant attention in scientific research due to its antioxidant properties. It has numerous applications in various fields, including food science, pharmaceuticals, and environmental science. DPPH is a stable and reliable compound that has been extensively used in lab experiments to evaluate the antioxidant capacity of compounds. However, further research is needed to understand the full potential of DPPH and its applications in the prevention and treatment of chronic diseases.
Méthodes De Synthèse
DPPH can be synthesized by the reaction of 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid with 3-nitrobenzaldehyde in the presence of a dehydrating agent. The resulting compound is then reduced to DPPH using sodium borohydride.
Applications De Recherche Scientifique
DPPH has been extensively used in scientific research to evaluate the antioxidant capacity of various compounds. It is a popular compound used in the development of new drugs and nutraceuticals. DPPH is also used in the analysis of food and beverages to determine their antioxidant capacity.
Propriétés
IUPAC Name |
1-[4-acetyl-2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-9-15(11(3)19)16(12(4)20)10(2)17(9)13-6-5-7-14(8-13)18(21)22/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYHERCCMRBYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3,4-diyl]diethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-{[methyl(phenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5763267.png)
![2-({[(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5763274.png)
![4-bromo-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5763285.png)
![methyl 4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)benzoate](/img/structure/B5763296.png)


![5-[(2-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5763313.png)
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzonitrile](/img/structure/B5763324.png)
![4-(2,4-dimethylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5763329.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(5-ethyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5763333.png)
![3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5763338.png)

![3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5763366.png)